molecular formula C13H20BrN B1465425 [(4-Bromophenyl)methyl](hexan-2-yl)amine CAS No. 1249585-88-3

[(4-Bromophenyl)methyl](hexan-2-yl)amine

Cat. No. B1465425
CAS RN: 1249585-88-3
M. Wt: 270.21 g/mol
InChI Key: UIKQBOLFIPMGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Bromophenyl)methylamine” is a chemical compound with the molecular formula C13H20BrN. It’s a derivative of phenylacetic acid containing a bromine atom in the para position .

Scientific Research Applications

Organic Synthesis

The compound “(4-Bromophenyl)methylamine” can be used in organic synthesis. For instance, it can be used to synthesize novel compounds via a three-step protocol . The product’s structure can be assigned by HRMS, IR, 1H and 13C NMR experiments .

Antimicrobial Activity

Compounds similar to “(4-Bromophenyl)methylamine” have been synthesized and studied for their antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . These compounds can potentially be used to combat antimicrobial drug resistance by pathogens .

Anticancer Activity

Some derivatives of “(4-Bromophenyl)methylamine” have been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These compounds could potentially be used to combat anticancer drug resistance by cancerous cells .

Drug Designing

Molecular docking studies can be carried out to study the binding mode of active compounds with receptors . This can help in the design of new drugs with improved efficacy and reduced side effects .

Pharmacokinetic Modulation

The compound “(4-Bromophenyl)methylamine” can potentially be used to modulate the pharmacokinetic properties of a drug substance . This can help in improving the bioavailability and efficacy of the drug .

Antibacterial Activity

Some derivatives of “(4-Bromophenyl)methylamine” have shown promising antibacterial activity . This can potentially be used in the development of new antibacterial drugs .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKQBOLFIPMGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromophenyl)methyl](hexan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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